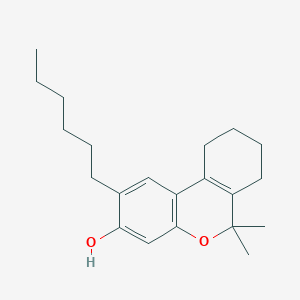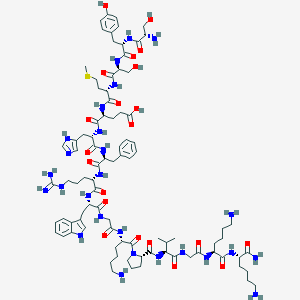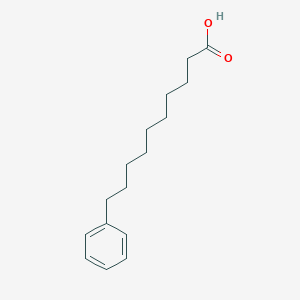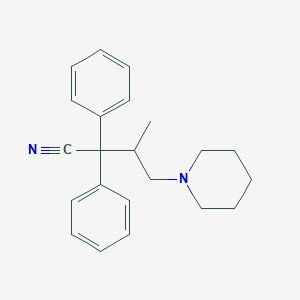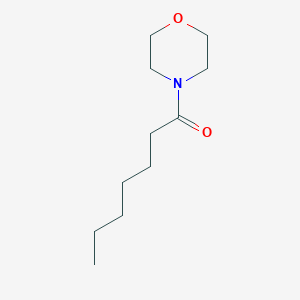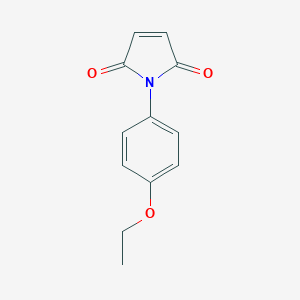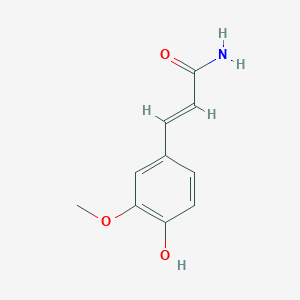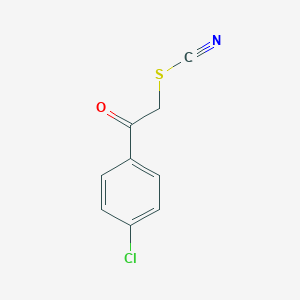
2-(4-Chlorophenyl)-2-oxoethyl thiocyanate
Descripción general
Descripción
2-(4-Chlorophenyl)-2-oxoethyl thiocyanate is a chemical compound that contains a thiocyanate group. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur: R−S−C≡N has a S–C single bond and a C≡N triple bond . They are valued building blocks in chemistry .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
4-chlorophenacyl thiocyanate: is utilized in pharmaceutical research due to its ability to introduce thiocyanate groups into molecules, which can lead to compounds with antibacterial, antiparasitic, and anticancer properties . This reactivity is particularly valuable in the development of new drugs and therapeutic agents.
Agricultural Chemistry
In the realm of agriculture , thiocyanate derivatives, including those derived from 4-chlorophenacyl thiocyanate, are explored for their potential as insecticidal, fungicidal, and bactericidal agents . The compound’s reactivity with various organic substrates makes it a candidate for creating novel compounds that can protect crops and increase agricultural productivity.
Material Science
Material scientists: are interested in 4-chlorophenacyl thiocyanate for the synthesis of nanomaterials . It has been shown that thiocyanate ligands can enhance the photoluminescence and stability of nanocrystals, which are crucial for applications in solar cells and LEDs .
Chemical Synthesis
In chemical synthesis , 4-chlorophenacyl thiocyanate serves as an intermediate for introducing thiocyanate groups into various molecules. This process is essential for synthesizing organosulfur compounds , which have diverse applications ranging from synthetic chemistry to materials science .
Biochemistry
The compound plays a role in biochemical research , particularly in the study of enzymatic reactions and metabolic pathways . It is used to investigate the degradation of thiocyanate by microorganisms, which is relevant for understanding and improving the treatment of thiocyanate-containing wastewater .
Environmental Science
In environmental science , research into 4-chlorophenacyl thiocyanate is directed towards its role in wastewater treatment . The compound’s derivatives can be involved in processes that degrade toxic substances, thereby reducing environmental pollution and aiding in the management of industrial effluents .
Mecanismo De Acción
Target of Action
The primary targets of 4-chlorophenacyl thiocyanate are currently unknown. The compound, also known as 1-(4-chlorophenyl)-2-thiocyanatoethanone or 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate, is a chemical of interest in the field of biochemistry . .
Mode of Action
The mode of action of 4-chlorophenacyl thiocyanate is not well-documented. Given its structural similarity to other thiocyanate compounds, it may share similar biochemical interactions. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . .
Biochemical Pathways
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules . They can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules . .
Result of Action
As a thiocyanate derivative, it may have potential antibacterial, antiparasitic, and anticancer activities . .
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQRJQKMVTGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172936 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |
CAS RN |
19339-59-4 | |
| Record name | Thiocyanic acid, 2-(4-chlorophenyl)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19339-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019339594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19339-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19339-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-oxoethyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)





